Cas no 27023-79-6 (2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde)
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Quinazolinecarboxaldehyde, 2-amino-1,4-dihydro-4-oxo-
- 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
- F15771
- 6-quinazolinecarboxaldehyde,2-amino-3,4-dihydro-4-oxo-
- 2-Amino-3,4-dihydro-4-oxo-6-quinazolinecarboxaldehyde
- 27023-79-6
- AKOS032961489
- 2-amino-4 hydroxyquinazoline-6-carboxaldehyde
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- MDL: MFCD30471460
- Inchi: 1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)
- InChI Key: CDXXGDNXGWPKQU-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=O)C=CC=2N=C(N)N1
Computed Properties
- Exact Mass: 189.05391
- Monoisotopic Mass: 189.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.6A^2
- XLogP3: -0.4
Experimental Properties
- PSA: 84.55
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213536-1g |
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 97% | 1g |
$556 | 2021-08-04 | |
| Chemenu | CM213536-250mg |
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 97% | 250mg |
$548 | 2022-12-28 | |
| Chemenu | CM213536-1g |
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 97% | 1g |
$1381 | 2024-07-28 | |
| eNovation Chemicals LLC | Y0995229-5g |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 5g |
$2000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0366-100MG |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 100MG |
¥ 2,026.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0366-250MG |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 250MG |
¥ 3,234.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0366-500MG |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 500MG |
¥ 5,392.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0366-1G |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 1g |
¥ 8,085.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0366-5G |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 5g |
¥ 24,255.00 | 2023-03-14 | |
| eNovation Chemicals LLC | Y0995229-5g |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde |
27023-79-6 | 95% | 5g |
$2000 | 2025-02-27 |
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Suppliers
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6): A Key Intermediate in Modern Pharmaceutical Research
The compound 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6) represents a significant intermediate in the realm of pharmaceutical chemistry, particularly in the synthesis of bioactive molecules. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework, which facilitates the development of novel therapeutic agents targeting various biological pathways. The quinazoline scaffold, a core structural motif in numerous pharmacologically relevant compounds, underscores the compound's potential in medicinal chemistry.
Historically, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The introduction of functional groups such as an amino group at the 2-position and a carbonyl aldehyde at the 6-position enhances the reactivity and adaptability of this molecule, making it a valuable building block for further derivatization. Recent advancements in synthetic methodologies have further highlighted the utility of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde as a precursor in constructing complex drug molecules.
In contemporary pharmaceutical research, the compound has been employed in the synthesis of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The aldehyde functionality at the 6-position allows for facile condensation reactions with various nucleophiles, enabling the formation of amides, imines, and other pharmacophores essential for drug design. Moreover, the presence of an oxo group at the 4-position introduces rigidity to the molecular structure, which can be advantageous in optimizing binding affinity to biological targets.
One notable application of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of numerous cellular processes and are often implicated in diseases such as cancer and neurodegeneration. By designing molecules that disrupt these interactions, researchers aim to modulate disease pathways effectively. The quinazoline core provides a scaffold that can be modified to selectively interact with specific PPIs, making it a promising candidate for therapeutic intervention.
Recent studies have also explored the use of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde in combinatorial chemistry libraries. These libraries enable high-throughput screening for novel compounds with enhanced biological activity. The structural versatility of this intermediate allows for rapid diversification of molecular structures, facilitating the discovery of lead compounds with improved pharmacokinetic and pharmacodynamic profiles. Such approaches are particularly valuable in addressing complex diseases that require multifaceted therapeutic strategies.
The synthesis of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Advanced catalytic methods have been employed to enhance yield and selectivity during these reactions. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce desired functional groups efficiently. These innovations not only streamline the synthetic process but also minimize waste generation, aligning with green chemistry principles.
The compound's role extends beyond its direct application as a pharmaceutical intermediate; it also serves as a model system for studying electronic structure-property relationships in heterocyclic compounds. Computational chemistry techniques have been increasingly employed to predict and rationalize the reactivity and binding affinity of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde derivatives. Such computational studies provide insights into molecular interactions at an atomic level and aid in designing optimized drug candidates.
In conclusion,2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6) stands as a cornerstone in modern pharmaceutical research due to its structural versatility and functional adaptability. Its applications span from kinase inhibition to PPI modulation and combinatorial library generation, underscoring its significance in drug discovery efforts. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this compound will undoubtedly remain at forefront of medicinal chemistry innovation.
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